molecular formula C20H14ClN3O B2434914 2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442567-49-9

2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2434914
CAS No.: 442567-49-9
M. Wt: 347.8
InChI Key: DQMIPPMSHQPKHF-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, such as the one you’re asking about, are a class of heterocyclic aromatic organic compounds . They are known for their wide range of biological activities and are used in the development of various drugs . The presence of the benzimidazole moiety is a common feature in many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The presence of various substituents on the benzimidazole core, such as the 4-chlorobenzyl and pyrido groups in your compound, can significantly influence their chemical properties and biological activities.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various other organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on their specific structure. Factors such as solubility, melting point, and stability can be influenced by the nature and position of the substituents on the benzimidazole core .

Scientific Research Applications

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

Compounds similar to 2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have been developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is targeted for the treatment of type-2 diabetes. Such inhibitors have been prepared with carbon-13 and carbon-14 labeling to facilitate studies in drug metabolism, pharmacokinetics, bioanalytical research, and more (Latli et al., 2017).

Fluorescent Properties and Applications

The key compound in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, closely related to the compound , has been studied for its fluorescent properties. Some of these derivatives have been evaluated as fluorescent whitening agents for polyester fibers, showcasing their potential in industrial applications and material sciences (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Substituted pyrido[1,2-a]benzimidazoles have shown potential in vitro antibacterial activity. Such compounds have been screened for their effectiveness against various pathogens, including their potential use in antileukemic, antimicrobial, herbicidal, and plant antifungal applications (Rida et al., 1988).

Synthesis and Characterization for Various Applications

Novel derivatives of pyrido[1,2-a]benzimidazole have been synthesized and characterized. These compounds have diverse potential applications, including in material science, biological research, and as intermediates in further chemical syntheses (Hafedh et al., 2022).

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its specific structure and properties. Some benzimidazole derivatives are used as drugs and are generally safe under prescribed conditions, while others might be hazardous .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research might focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for use in various applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c1-12-15(10-13-6-8-14(21)9-7-13)20(25)24-18-5-3-2-4-17(18)23-19(24)16(12)11-22/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXOPZXFZUYPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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